7-methoxy-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a quinazolinone core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of organic compounds often involves multiple steps, each with its own reactants, conditions, and yields. The synthesis of a complex molecule like the one you mentioned would likely involve several steps, including the formation of the quinazolinone core and the attachment of the methoxy and thiadiazolylpiperidinylmethyl groups .Molecular Structure Analysis
The structure of organic compounds is often determined using spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability, as well as potential applications in synthesis .Physical And Chemical Properties Analysis
This could include measurements of the compound’s melting point, boiling point, solubility, and optical activity, among others .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-20-18(26-21-12)22-7-5-13(6-8-22)10-23-11-19-16-9-14(25-2)3-4-15(16)17(23)24/h3-4,9,11,13H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWOJUASCQCSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one |
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